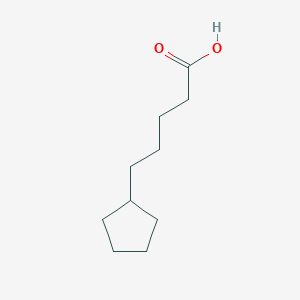

5-Cyclopentylpentanoic acid

CAS No.: 5422-27-5

Cat. No.: VC7979715

Molecular Formula: C10H18O2

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5422-27-5 |

|---|---|

| Molecular Formula | C10H18O2 |

| Molecular Weight | 170.25 g/mol |

| IUPAC Name | 5-cyclopentylpentanoic acid |

| Standard InChI | InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) |

| Standard InChI Key | RQOBFWBITFBAPL-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)CCCCC(=O)O |

| Canonical SMILES | C1CCC(C1)CCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Formula

The IUPAC name for this compound is 5-cyclopentylpentanoic acid, reflecting the substitution of a cyclopentyl group on the fifth carbon of the pentanoic acid chain . Its molecular formula corresponds to a molecular weight of 170.25 g/mol, as confirmed by high-resolution mass spectrometry . The SMILES notation provides a concise representation of its structure, highlighting the cyclopentane ring connected to a five-carbon carboxylic acid chain .

Stereochemical and Conformational Properties

While the compound lacks chiral centers, the cyclopentyl group introduces conformational flexibility. The ring can adopt envelope or half-chair configurations, which influence intermolecular interactions. Computational studies on analogous cyclopentanoic acids reveal that conformational rearrangements during reactions incur energy costs of 2–4 kcal/mol, affecting activation barriers in thermal decomposition .

Physicochemical Properties

Thermodynamic Parameters

Key physical properties include:

The relatively high boiling point arises from dipole-dipole interactions between carboxylic acid groups and van der Waals forces from the cyclopentyl moiety.

Spectroscopic Data

-

IR Spectroscopy: Expected strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

-

NMR: The cyclopentyl protons would appear as multiplet signals between δ 1.5–2.0 ppm, while the methylene groups adjacent to the carboxylate resonate near δ 2.3–2.5 ppm .

Synthesis and Industrial Production

Synthetic Routes

While explicit protocols for 5-cyclopentylpentanoic acid are scarce in literature, analogous compounds suggest potential pathways:

-

Friedel-Crafts Alkylation: Reaction of cyclopentane with δ-bromopentanoic acid in the presence of AlCl₃.

-

Grignard Reaction: Addition of cyclopentylmagnesium bromide to γ-butenolide, followed by oxidation.

Industrial production likely involves catalytic cyclization of linear precursors, though yield optimization remains challenging due to steric hindrance from the cyclopentyl group .

Chemical Reactivity and Degradation

Thermal Decomposition

Pyrolysis studies on cyclopentanoic acid derivatives reveal two primary pathways :

-

Decarboxylation:

-

Dehydration:

For 5-cyclopentylpentanoic acid, the activation energy for decarboxylation increases by ~3 kcal/mol compared to non-cyclic analogs due to ring strain effects .

Acid-Base Behavior

The carboxylic acid group () enables salt formation with bases like NaOH or triethylamine, enhancing solubility in polar solvents .

Applications and Industrial Relevance

Pharmaceutical Intermediates

The cyclopentyl group’s hydrophobicity makes this compound a candidate for prodrug formulations. For example, ester derivatives could improve membrane permeability of therapeutic agents.

Polymer Chemistry

As a monomer, it may contribute to polyesters with tailored glass transition temperatures (), though its high steric demand limits chain mobility compared to linear analogs.

Agricultural Chemistry

Potential use as a precursor for herbicidal agents, leveraging the cyclopentane ring’s resistance to microbial degradation.

| Regulatory Aspect | Detail |

|---|---|

| HS Code | 2916209090 |

| MFN Tariff | 6.5% (General tariff: 30.0%) |

| Transport Regulations | Not restricted under ADR/RID/IMO |

Comparative Analysis with Structural Analogs

4-Cyclopentylpentanoic Acid (CAS 5445-47-6)

This positional isomer exhibits a lower boiling point (269°C) due to reduced molecular symmetry, which diminishes London dispersion forces .

Cyclohexane Derivatives

Replacing cyclopentyl with cyclohexyl increases logP by ~0.3 units but reduces thermal stability due to chair-to-boat conformational transitions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume